(R)-Prasugrel Thiolactone
Beschreibung
Eigenschaften
CAS-Nummer |
1283166-42-6 |
|---|---|
Molekularformel |
C₁₈H₁₈FNO₂S |
Molekulargewicht |
331.4 |
Synonyme |
5-((R)-2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Chemical Derivatization of R Prasugrel Thiolactone
Stereoselective Synthesis of the (R)-Enantiomer
The primary strategy for synthesizing (R)-Prasugrel Thiolactone involves the coupling of two key precursors: a chiral α-halo ketone side chain and the achiral thienopyridine core. The stereochemistry of the final product is dictated by the chirality of the α-halo ketone intermediate.
While specific catalysts for the asymmetric synthesis of the direct precursor to this compound are not extensively detailed in publicly available literature, the synthesis of chiral α-halo ketones is a well-established field in organic chemistry. Asymmetric synthesis strategies typically rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the halogenation of a prochiral ketone.
Common approaches that could be applied include:
Organocatalysis: Proline and its derivatives are known to catalyze asymmetric α-halogenation of ketones, proceeding through an enamine intermediate to deliver the halogen to a specific face of the molecule.
Metal-Based Catalysis: Chiral complexes of metals like titanium, copper, or palladium can be used to coordinate the ketone substrate and direct the attack of an electrophilic halogenating agent (e.g., N-bromosuccinimide, NBS) stereoselectively.
The selection of the catalyst and reaction conditions is crucial for achieving high enantiomeric excess (e.e.) of the desired (R)-enantiomer of the α-bromo ketone precursor.
The synthesis of this compound relies on two principal building blocks:
(R)-2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone: This is the chiral side-chain that introduces the stereocenter. Its synthesis begins with the acylation of 2-fluoro-bromobenzene with cyclopropyl cyanide via a Grignard reaction to form 1-cyclopropyl-2-(2-fluorophenyl)ethanone. The subsequent step is the critical asymmetric α-bromination of this ketone to selectively produce the (R)-enantiomer.
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(5H)-one: This achiral heterocyclic core provides the thiolactone moiety. It is typically synthesized from 2-(2-thienyl)ethylamine through a Pictet-Spengler type reaction with an aldehyde (like formaldehyde or paraformaldehyde), followed by cyclization. Various methods exist for its preparation, often yielding the hydrochloride salt.
The term "formation of the thiolactone ring" in the context of the final product synthesis refers to the assembly of the complete molecule. The thiolactone ring itself is pre-formed within the 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(5H)-one intermediate. The final step to yield this compound is a nucleophilic substitution reaction. The secondary amine of the thienopyridine core acts as a nucleophile, displacing the bromide from the chiral (R)-2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. This N-alkylation reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
Achieving high enantiomeric purity is critical. If the asymmetric synthesis step does not yield a product with sufficient enantiomeric excess, a resolution step is required. Common techniques include:
Chiral High-Performance Liquid Chromatography (HPLC): This is a reliable method for separating enantiomers on an analytical or preparative scale using a chiral stationary phase.
Diastereomeric Crystallization: The racemic thiolactone can be reacted with a chiral resolving agent (e.g., a chiral carboxylic acid or amine) to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing one to be selectively crystallized and isolated. The resolving agent is then removed to yield the pure (R)-enantiomer.
Standard purification techniques such as column chromatography and recrystallization are used to ensure chemical purity, removing unreacted starting materials and reaction byproducts.
Alternative Synthetic Routes and Their Comparative Analysis
Besides the primary asymmetric synthesis route, alternative methods have been explored for obtaining this compound.
Biocatalytic Synthesis: An efficient alternative route involves the enzymatic hydrolysis of Prasugrel (B1678051). Prasugrel has two ester groups, and the hydrolysis of the acetate (B1210297) ester group leads to the formation of the thiolactone. Studies have shown that enzymes, particularly porcine liver esterase (PLE), can effectively catalyze this transformation nih.govnih.gov. This method is highly specific and occurs under mild conditions, offering a green chemistry approach.
Alternative Leaving Groups: Some patented synthetic routes avoid the use of α-bromo ketones, which can be lachrymatory and reactive. One such method utilizes 3-cyclopropyl-1-(2-fluorophenyl)-3-oxopropyl methanesulfonate as the alkylating agent. The mesylate group serves as an effective leaving group for the N-alkylation of the thienopyridine core. This can be advantageous by starting from less hazardous materials.
Interactive Table 1: Comparative Analysis of Synthetic Routes
| Feature | Asymmetric Synthesis | Biocatalytic Hydrolysis | Alternative Leaving Group |
| Starting Material | Chiral bromo-ketone, Thienopyridine core | Prasugrel | Mesylate-ketone, Thienopyridine core |
| Key Transformation | N-alkylation | Ester Hydrolysis | N-alkylation |
| Stereocontrol | Chiral catalyst/auxiliary or resolution | Substrate-controlled (from chiral Prasugrel) | Resolution or asymmetric synthesis of precursor |
| Advantages | Direct construction, high theoretical yield | Mild conditions, high selectivity, "green" | Avoids hazardous brominating agents |
| Disadvantages | May require expensive catalysts or difficult resolution | Requires synthesis of Prasugrel first | May involve extra steps to install the leaving group |
Chemical Stability and Reactivity Profiling in Various Solvents
This compound possesses several functional groups that dictate its stability and reactivity: a ketone, a tertiary amine, and a thiolactone fused to a thiophene ring.
Forced degradation studies conducted on the parent drug, Prasugrel, provide significant insight into the stability of the thiolactone, as it is a primary degradation product under certain conditions.
Hydrolytic Stability: The compound is susceptible to hydrolysis. The thiolactone ring can be opened under both acidic and basic conditions, though it is generally more stable than the acetate ester of Prasugrel.
Oxidative Stability: The thiophene sulfur atom is susceptible to oxidation. Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of a highly reactive thiolactone sulfoxide (B87167) intermediate nih.govwashington.edu. This reactivity is key to its metabolic bioactivation but also represents a pathway for chemical degradation researchgate.net.
Solution Stability: In analytical settings, solutions of Prasugrel and its metabolites are often prepared in solvents like acetonitrile, methanol, or mixtures with aqueous buffers nih.gov. Standard solutions of Prasugrel prepared in an acetonitrile/water diluent have been shown to be stable for at least 24 hours at ambient temperature, suggesting the thiolactone has comparable short-term stability in these common HPLC solvents nih.gov. However, long-term stability data in a range of organic solvents is not widely published.
Interactive Table 2: Summary of this compound Degradation Profile
| Stress Condition | Susceptibility | Key Degradation Pathway |
| Acidic Hydrolysis | Susceptible | Opening of the thiolactone ring |
| Alkaline Hydrolysis | Susceptible | Opening of the thiolactone ring |
| Oxidation | Highly Susceptible | Oxidation of thiophene sulfur to sulfoxide |
| Thermal Stress | Generally Stable | - |
| Photolytic Stress | Generally Stable | - |
Derivatization Strategies for Structural Modification and Analog Generation
The generation of analogs from the this compound scaffold is a crucial step in understanding the molecular determinants of its biological activity and in the discovery of new chemical entities. These strategies are guided by the principles of medicinal chemistry, aiming to systematically alter the molecule's structure to enhance potency, selectivity, and pharmacokinetic properties.
Systematic SAR studies involve the synthesis of a library of compounds where specific parts of the this compound molecule are modified. While specific, comprehensive SAR studies on the synthetic derivatization of this compound are not extensively detailed in the public domain, the known metabolic transformations and the structure of related compounds provide a logical framework for potential modifications.
For instance, the phenyl ring and the cyclopropyl group are logical sites for substitution. The introduction of various electron-donating or electron-withdrawing groups on the phenyl ring could modulate the electronic properties of the entire molecule, potentially influencing its interaction with metabolic enzymes or target receptors. Similarly, replacing the cyclopropyl group with other small cycloalkyl or branched alkyl chains could probe the steric requirements of the binding pocket.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs
| Modification Site | Substituent | Hypothesized Impact on Activity |
|---|---|---|
| 2-Fluorophenyl Ring | Introduction of additional halogen atoms (Cl, Br) | May enhance binding affinity through halogen bonding. |
| 2-Fluorophenyl Ring | Replacement of fluorine with other groups (e.g., OCH₃, CF₃) | Could alter metabolic stability and electronic properties. |
| Cyclopropyl Ring | Replacement with larger cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) | May decrease activity due to steric hindrance. |
| Cyclopropyl Ring | Replacement with small, linear, or branched alkyl groups | Could define the optimal size and shape for the binding pocket. |
| Thienopyridine Core | Introduction of substituents on the thiophene or pyridine ring | Could modulate the overall electronic distribution and solubility. |
It is important to note that these are postulated relationships, and empirical testing would be required to validate these hypotheses.
Functional group interconversions on the thiolactone scaffold of this compound offer another strategic approach to generating novel analogs. These transformations can alter the molecule's reactivity, polarity, and potential for hydrogen bonding, which are critical determinants of biological activity.
One key functional group is the ketone carbonyl. This group could be a target for reduction to a secondary alcohol, which would introduce a new chiral center and a hydrogen bond donor. Alternatively, it could be converted to an oxime or other carbonyl derivatives, which would significantly alter the local electronic environment and steric bulk.
The thiolactone ring itself is a central feature. While its opening is a key step in the metabolic activation to the active thiol metabolite, synthetic modifications that alter its stability or reactivity could lead to prodrugs with different activation kinetics. researchgate.netnih.govnih.gov For example, conversion of the thiolactone to a thionolactone (where the carbonyl oxygen is replaced by sulfur) would be expected to alter the electrophilicity of the carbonyl carbon and the rate of hydrolytic ring opening.
The table below summarizes potential functional group interconversions and their rationale.
Table 2: Potential Functional Group Interconversions on the this compound Scaffold
| Original Functional Group | Target Functional Group | Rationale for Interconversion |
|---|---|---|
| Ketone | Secondary Alcohol | Introduce a hydrogen bond donor and a new chiral center. |
| Ketone | Oxime/Hydrazone | Alter steric and electronic properties; potential for new interactions. |
| Thiolactone Carbonyl | Thionocarbonyl | Modify the reactivity of the thiolactone ring towards nucleophilic attack. |
| Thiolactone Ether Sulfur | Sulfoxide/Sulfone | Increase polarity and potential for hydrogen bonding. |
The synthesis of these analogs would require multi-step synthetic sequences, and their subsequent biological evaluation would be essential to establish the impact of these structural changes on the desired pharmacological activity. While the existing literature primarily focuses on the metabolic aspects of this compound, these proposed synthetic derivatizations represent a logical and scientifically sound approach to exploring the chemical space around this important scaffold for the discovery of new therapeutic agents.
Metabolic Biotransformation and Bioactivation of R Prasugrel Thiolactone
Enzymatic Pathways Leading to (R)-Prasugrel Thiolactone Formation
The initial step in the bioactivation of prasugrel (B1678051) is its rapid hydrolysis to form the inactive thiolactone intermediate, this compound (R-95913). researchgate.netnih.gov This conversion is so efficient that the parent compound, prasugrel, is not detected in plasma following oral administration. drugbank.comahajournals.org
Role of Carboxylesterases in Prodrug Hydrolysis
The hydrolysis of the ester bond in prasugrel is primarily mediated by human carboxylesterases (CES). researchgate.netmdpi.com Specifically, human carboxylesterase 2 (hCE2), which is predominantly found in the intestine, plays a major role in this initial metabolic step. nih.govtandfonline.compharmgkb.org Carboxylesterase 1 (hCE1), mainly located in the liver, also contributes to this hydrolysis, but to a lesser extent. nih.govwikipedia.org
Research has shown that the hydrolysis of prasugrel by hCE2 is significantly more efficient than by hCE1, with at least a 25-fold greater rate. nih.govresearchgate.net This rapid conversion in the intestine contributes to the swift onset of action of prasugrel. researchgate.net
Intermediates in the Conversion of Prasugrel to the Thiolactone
The conversion of prasugrel to its active form is a two-step metabolic process. researchgate.net The first step involves the hydrolysis of the acetate (B1210297) ester of prasugrel, which leads directly to the formation of the thiolactone intermediate, this compound (R-95913). acs.orgacs.org This thiolactone is an inactive metabolite that serves as the precursor for the subsequent, pharmacologically active molecule. ahajournals.org
Subsequent Biotransformation of this compound to the Active Metabolite
Following its formation, this compound undergoes further metabolism to generate the active metabolite, R-138727. drugbank.com This conversion involves the opening of the thiolactone ring.
Cysteine Adduct Formation and Ring Opening
The transformation of the thiolactone to the active metabolite involves a cytochrome P450-mediated oxidative cleavage of the thiolactone ring. acs.orgacs.org This process is understood to proceed through the formation of a reactive sulfenic acid intermediate. acs.orgacs.orgresearchgate.net This intermediate is then converted to the active thiol metabolite, R-138727. acs.org The active metabolite contains a reactive thiol group that can form a disulfide bridge with a cysteine residue on the P2Y12 receptor. nih.gov The metabolism of this compound can also involve conjugation with cysteine. nih.gov
Role of Cytochrome P450 Enzymes (e.g., CYP2B6, CYP3A4)
The conversion of this compound to the active metabolite R-138727 is a single-step process primarily catalyzed by cytochrome P450 enzymes in the liver. drugbank.comahajournals.org The major enzymes involved are CYP3A4 and CYP2B6. researchgate.netresearchgate.netnih.gov Other cytochrome P450 enzymes, including CYP2C9 and CYP2C19, contribute to this biotransformation to a lesser extent. researchgate.netdrugbank.comtandfonline.com In vitro studies have confirmed that CYP3A4 and CYP2B6 are the main contributors to the formation of the active metabolite. nih.gov
Kinetic and Mechanistic Studies of Biotransformation Enzymes
Kinetic studies have provided insights into the enzymatic conversion of prasugrel. The hydrolysis of prasugrel by hCE1 follows Michaelis-Menten kinetics. nih.govresearchgate.net In contrast, the hydrolysis by hCE2 exhibits more complex kinetics, with Hill kinetics at low substrate concentrations and substrate inhibition at higher concentrations. nih.govresearchgate.net
The formation of the active metabolite from this compound in human liver microsomes has been shown to follow hyperbolic kinetics. nih.gov Correlation analyses have demonstrated a strong relationship between the formation of the active metabolite and the activity of CYP3A. nih.gov
| Enzyme | Kinetic Parameter | Value |
| hCE1 | Apparent K_m | 9.25 µM nih.govresearchgate.net |
| Apparent V_max | 0.725 nmol product/min/µg protein nih.govresearchgate.net | |
| hCE2 (low substrate) | Apparent K_s | 11.1 µM nih.govresearchgate.net |
| Apparent V_max | 19.0 nmol/min/µg nih.govresearchgate.net | |
| Apparent Hill coefficient | 1.42 nih.govresearchgate.net | |
| hCE2 (high substrate) | Apparent IC_50 | 76.5 µM nih.govresearchgate.net |
| Human Liver Microsomes | K_m (for R-138727 formation) | 21-30 µM nih.gov |
Stereospecificity of Metabolic Conversions Involving the (R)-Enantiomer
The conversion of the this compound (R-95913) to its active metabolite, R-138727, is a critical and stereoselective process. The active metabolite, R-138727, possesses two chiral centers, which results in the formation of four distinct stereoisomers. researchgate.netnih.gov
Research has demonstrated that the metabolic formation of these isomers is not equal. nih.gov A study using a chiral liquid chromatography-tandem mass spectrometry method found that the formation of R-138727 is highly stereoselective. Approximately 84% of the active metabolite consists of the RS and RR isomers, which are the two most pharmacologically potent forms. nih.gov The remaining 16% is composed of the less active SR and SS enantiomers. nih.gov This isomeric ratio was found to be consistent among individuals, irrespective of dose or duration of therapy. nih.gov
The potency of these isomers varies significantly. In vitro studies assessing the inhibition of the P2Y12 receptor and ADP-induced platelet aggregation have established a clear rank order of potency. The (R,S)-isomer is the most potent, followed by the (R,R)-isomer. nih.gov The profound difference in activity between the isomers underscores that the (R)-configuration at the chiral carbon bearing the reactive thiol group is crucial for the molecule's antiplatelet effects. nih.gov
| Stereoisomer | Relative Abundance in Humans | Pharmacological Potency Rank |
|---|---|---|
| (R,S)-isomer | Combined 84% nih.gov | 1 (Most Potent) nih.gov |
| (R,R)-isomer | 2 nih.gov | |
| (S,R)-isomer | Combined 16% nih.gov | Less Potent nih.gov |
| (S,S)-isomer | Less Potent nih.gov |
Identification and Characterization of Minor Metabolites Derived from this compound
Following the conversion of this compound to its active form, R-138727, the active metabolite undergoes further biotransformation into several inactive metabolites, which are then eliminated from the body. nih.gov The primary pathways for the inactivation of R-138727 are S-methylation or conjugation with cysteine. nih.govdrugbank.com
Comprehensive metabolic studies have identified a wide array of metabolites in human plasma, urine, and feces. nih.govnih.gov One study identified a total of eighteen distinct metabolites in human plasma. nih.gov Among these, the major circulating metabolites, besides the thiolactone (identified as M2), were diastereomers of M1 and M5 (R-106583), the S-methylated form of the active metabolite. nih.gov Approximately 70% of the metabolites are excreted in urine, with the remainder eliminated in the feces. vulcanchem.comnih.gov
Further research into the bioactivation process has revealed the existence of other transient and minor metabolic products. The oxidation of the thiolactone by CYP enzymes is proposed to proceed via a highly reactive thiolactone sulfoxide (B87167) intermediate. researchgate.netmdpi.comnih.govacs.org This intermediate is typically attacked by water to form a sulfenic acid, which is then reduced to the active thiol metabolite. researchgate.netmdpi.comnih.gov In vitro experiments using microsomal preparations have shown that in the presence of thiols like glutathione (B108866) (GSH), this thiolactone sulfoxide can react to form thioester intermediates. acs.org This alternative pathway can lead to the formation of trans isomers of the active thiol metabolite, which are not typically detected in vivo, likely because cytosolic esterases rapidly hydrolyze the thiolactone sulfoxide intermediate, preventing the side reaction with GSH. acs.org
| Metabolite Name / Identifier | Description | Metabolic Pathway | Activity |
|---|---|---|---|
| R-95913 (M2) | Thiolactone intermediate | Hydrolysis of parent drug by esterases (CES2, AADAC). ahajournals.orgnih.gov | Inactive. vulcanchem.com |
| R-138727 | Active thiol metabolite | CYP-mediated oxidation of R-95913. ahajournals.orgresearchgate.net | Active. ahajournals.org |
| R-106583 (M5) | S-methylated metabolite | S-methylation of R-138727. researchgate.netnih.gov | Inactive. drugbank.com |
| Cysteine Conjugate | Cysteine-conjugated metabolite | Conjugation of R-138727 with cysteine. nih.govdrugbank.com | Inactive. drugbank.com |
| Thiolactone Sulfoxide | Reactive intermediate | P450-dependent oxidation of R-95913. nih.govacs.org | Transient Intermediate. |
| trans-thiol isomers | Geometric isomers of R-138727 | Observed in vitro via reaction of thiolactone sulfoxide with thiols. acs.org | Less active/not physiologically relevant. |
Molecular Pharmacodynamics and Mechanism of Action of the Active Metabolite Derived from R Prasugrel Thiolactone
Structure-Activity Relationships (SAR) Governing P2Y12 Receptor Antagonism
The efficacy of the active metabolite of prasugrel (B1678051) in blocking the P2Y12 receptor is intrinsically linked to its specific chemical structure and stereochemistry.
Influence of Stereochemistry on Receptor Interaction
The active metabolite of prasugrel exists as four stereoisomers. Research has shown that the stereochemistry at the benzylic position and the thiol group significantly influences the molecule's inhibitory potency. The (R,S)- and (R,R)-isomers are the most potent, highlighting the critical importance of the R-configuration of the thiol group for effective P2Y12 receptor antagonism. mdpi.com In humans, these two more potent enantiomers constitute the majority of the circulating active metabolite. europa.eu This stereoselective inhibition underscores the precise three-dimensional fit required for optimal interaction with the receptor. capes.gov.br
Irreversible Binding to the P2Y12 Receptor
A defining characteristic of the active metabolite of prasugrel is its ability to permanently inactivate the P2Y12 receptor through covalent bonding.
Covalent Adduct Formation and its Biochemical Implications
The active metabolite of prasugrel forms a stable, irreversible covalent bond with the P2Y12 receptor. patsnap.comahajournals.org This covalent adduct formation permanently blocks the adenosine (B11128) diphosphate (B83284) (ADP) binding site on the receptor, thereby preventing platelet activation and aggregation. ecrjournal.comahajournals.org This irreversible inhibition means that the antiplatelet effect lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days. patsnap.comnih.gov Restoration of platelet function requires the generation of new platelets. patsnap.com
Identification of Cysteine Residues Involved in Binding
Studies have identified specific cysteine residues on the P2Y12 receptor that are crucial for the covalent binding of the active metabolite of prasugrel. The primary site of interaction is Cys97, located in the first extracellular loop of the receptor. ecrjournal.com Another cysteine residue, Cys175 in the second extracellular loop, has also been implicated in the interaction. nih.gov It is proposed that these two cysteine residues may form a disulfide bridge in the native receptor, and the active metabolite interacts with this region. nih.gov The formation of a disulfide bond between the active metabolite's thiol group and these cysteine residues leads to the irreversible inactivation of the receptor. ahajournals.orgacademie-sciences.fr
Downstream Signaling Pathway Modulation Following P2Y12 Receptor Inhibition
The P2Y12 receptor is a G-protein coupled receptor (GPCR) that, upon activation by ADP, initiates a cascade of intracellular signaling events leading to platelet activation. nih.gov Specifically, it couples to the inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. nih.govahajournals.org Lower cAMP levels contribute to the heightened activation state of platelets. nih.gov
By irreversibly blocking the P2Y12 receptor, the active metabolite of prasugrel prevents this ADP-mediated signaling cascade. patsnap.com This blockade leads to several downstream effects:
Inhibition of Platelet Aggregation: The primary consequence is the potent inhibition of ADP-induced platelet aggregation. patsnap.comnih.gov
Modulation of VASP Phosphorylation: Inhibition of the P2Y12 receptor prevents the ADP-induced decrease in vasodilator-stimulated phosphoprotein (VASP) phosphorylation, a key marker of P2Y12 receptor activity. ahajournals.orgnih.gov
Inhibition of Procoagulant and Pro-inflammatory Responses: The active metabolite also effectively inhibits platelet procoagulant activity and pro-inflammatory responses, such as the release of sCD40L and the formation of platelet-leukocyte co-aggregates. nih.gov
Impact on Calcium Mobilization: It influences intracellular calcium levels by promoting calcium reuptake following agonist stimulation. nih.gov
Interaction with Nitric Oxide Signaling: Blockade of the P2Y12 receptor has been shown to dramatically enhance the antiplatelet potency of nitric oxide (NO). pnas.org
Inhibition of Adenylyl Cyclase
The P2Y12 receptor is coupled to the inhibitory G protein, Gi. mdpi.com When an agonist, such as adenosine diphosphate (ADP), binds to the P2Y12 receptor, the Gi protein is activated and subsequently inhibits the enzyme adenylyl cyclase. mdpi.com The active metabolite of prasugrel, R-138727, by irreversibly blocking the P2Y12 receptor, prevents ADP from binding and initiating this signaling cascade. nih.gov Consequently, the inhibitory effect of the Gi protein on adenylyl cyclase is lifted. This prevents the ADP-mediated downregulation of adenylyl cyclase activity, an effect that has been demonstrated in studies where R-138727 neutralized the ADP-induced attenuation of prostaglandin (B15479496) E1-stimulated intracellular cAMP levels. fda.gov
Reduction of Cyclic AMP Levels
A direct consequence of adenylyl cyclase inhibition by P2Y12 receptor activation is the reduction of intracellular cyclic adenosine monophosphate (cAMP) levels. mdpi.com Cyclic AMP is a critical second messenger in platelets that serves as a key negative regulator of platelet activation. By preventing the P2Y12-mediated inhibition of adenylyl cyclase, R-138727 effectively maintains higher intracellular cAMP levels. mdpi.comahajournals.org Research has shown that in human platelets, the active metabolite of prasugrel, referred to as R-99224 in some studies (a mixture of stereoisomers of the active metabolite), dose-dependently counteracted the ADP-induced decrease in cAMP levels that were stimulated by prostaglandin E1. fda.gov This maintenance of cAMP levels is a cornerstone of the antiplatelet effect of R-138727, as it promotes a signaling environment that is non-conducive to platelet activation.
Attenuation of Platelet Activation Signals
The sustained levels of intracellular cAMP, due to the inhibition of the P2Y12 signaling pathway by R-138727, lead to the attenuation of multiple downstream platelet activation signals. These include:
Inhibition of Calcium Mobilization: While R-138727 does not directly affect calcium mobilization, its action on the P2Y12 receptor contributes to an environment that is less permissive for calcium release. Studies have shown that in the presence of R-138727, there is an increased reuptake of calcium following agonist stimulation. diva-portal.org Complete inhibition of agonist-induced Ca2+ mobilization has been observed with R-138727. researchgate.net
Inhibition of VASP Phosphorylation: Vasodilator-stimulated phosphoprotein (VASP) is a key substrate of protein kinase A, which is activated by cAMP. In its phosphorylated state (VASP-P), VASP is associated with the inhibition of platelet activation. By preventing the decrease in cAMP, R-138727 promotes the phosphorylated state of VASP, which is a marker of P2Y12 receptor inhibition. diva-portal.orgnih.gov
Inhibition of Granule Release: The release of substances from platelet granules, such as ADP and serotonin (B10506) from dense granules and P-selectin from alpha granules, is a hallmark of platelet activation. R-138727 has been shown to inhibit these pro-inflammatory responses. diva-portal.org
Prevention of GPIIb/IIIa Receptor Complex Activation: The final common pathway for platelet aggregation is the conformational change of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which allows it to bind fibrinogen and cross-link platelets. By blocking the P2Y12 receptor, R-138727 prevents the ADP-mediated inside-out signaling that leads to the activation of the GPIIb/IIIa receptor complex. drugbank.commdpi.com
Table 1: Effects of R-138727 on Platelet Activation Markers
| Platelet Activation Marker | Effect of R-138727 | Reference(s) |
|---|---|---|
| Platelet Aggregation | Concentration-dependent inhibition | medchemexpress.comdiva-portal.org |
| VASP Phosphorylation | Inhibition of dephosphorylation | diva-portal.orgnih.gov |
| Procoagulant Activity | Concentration-dependent inhibition | diva-portal.org |
| Calcium Mobilization | Increased reuptake after stimulation | diva-portal.orgresearchgate.net |
| P-selectin Expression | Reduced | mdpi.com |
| GPIIb/IIIa Activation | Impaired | drugbank.com |
Comparative Analysis with Other P2Y12 Antagonists at the Molecular Level
The active metabolite of (R)-Prasugrel Thiolactone, R-138727, belongs to the thienopyridine class of P2Y12 inhibitors, which also includes clopidogrel (B1663587). Other classes of P2Y12 inhibitors, such as the cyclopentyl-triazolo-pyrimidines (e.g., ticagrelor) and non-thienopyridine ATP analogues (e.g., cangrelor), exhibit different molecular mechanisms of action.
R-138727 vs. Clopidogrel's Active Metabolite: Both are thienopyridine prodrugs that require hepatic metabolism to generate their active metabolites. drugbank.comnih.gov The active metabolites of both prasugrel and clopidogrel are irreversible antagonists that form a disulfide bond with the P2Y12 receptor. nih.govnih.gov However, the metabolic activation of prasugrel is more efficient, involving a single CYP-dependent step for its intermediate, this compound, compared to the two-step CYP-dependent process for clopidogrel. drugbank.com This leads to a more rapid, potent, and consistent inhibition of platelet aggregation with prasugrel. mdpi.comresearchgate.net
R-138727 vs. Ticagrelor (B1683153): Ticagrelor is not a prodrug and acts directly on the P2Y12 receptor. nih.gov Unlike the irreversible binding of R-138727, ticagrelor is a reversible antagonist, meaning it does not form a covalent bond with the receptor. nih.gov Ticagrelor binds to a site on the P2Y12 receptor that is distinct from the ADP binding site, exhibiting non-competitive antagonism. nih.gov Some studies suggest that ticagrelor may also act as an inverse agonist, inhibiting basal, agonist-independent P2Y12 receptor activity. nih.gov
R-138727 vs. Cangrelor: Cangrelor is an intravenous, direct-acting, and reversible P2Y12 inhibitor. nih.gov As an ATP analogue, it is a competitive antagonist that binds directly to the ADP binding site of the P2Y12 receptor. nih.gov Its rapid onset and offset of action are in contrast to the prolonged effect of the irreversibly binding R-138727. nih.gov
Table 2: Molecular Comparison of P2Y12 Antagonists
| Feature | R-138727 (from Prasugrel) | Clopidogrel Active Metabolite | Ticagrelor | Cangrelor |
|---|---|---|---|---|
| Class | Thienopyridine | Thienopyridine | Cyclopentyl-triazolo-pyrimidine | ATP analogue |
| Prodrug | Yes | Yes | No | No |
| Metabolic Activation | Efficient, one CYP step for intermediate | Less efficient, two CYP steps | Not required | Not required |
| Binding to P2Y12 | Irreversible, covalent | Irreversible, covalent | Reversible, non-covalent | Reversible, non-covalent |
| Mechanism | Antagonist | Antagonist | Antagonist, possible inverse agonist | Competitive Antagonist |
| Reference(s) | drugbank.comnih.govnih.gov | drugbank.comnih.gov | nih.govnih.gov | nih.govnih.gov |
Analytical and Spectroscopic Characterization in Research Settings
Chromatographic Methods for Separation and Quantification in Biological Matrices
Chromatography is the cornerstone for isolating and measuring (R)-Prasugrel Thiolactone in various biological samples. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are the most powerful tools for this purpose, while chiral chromatography is essential for assessing enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of Prasugrel's metabolites, including the thiolactone intermediate. benthamdirect.com Reverse-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. au.edu.sy These methods are designed to be specific, sensitive, and precise for analyzing the compound in bulk drug substances and pharmaceutical formulations. benthamdirect.comlib4ri.ch
A typical RP-HPLC method involves a C18 or C8 analytical column. au.edu.sylib4ri.ch For instance, a successful separation can be achieved on a Sunfire C18 column or a Zorbax XDB C18 column. au.edu.sylib4ri.ch The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like 0.1% orthophosphoric acid or 0.05 M ammonium (B1175870) acetate (B1210297). au.edu.syresearchgate.net Detection is commonly performed using a UV detector at a wavelength between 220 nm and 263 nm. au.edu.synih.gov These HPLC methods are validated for linearity, precision, accuracy, and robustness to ensure reliable quantification. au.edu.synih.gov
Table 1: Example of HPLC Method Parameters for Prasugrel (B1678051) and Related Substances This table is interactive and can be sorted by clicking the headers.
| Parameter | Details | Reference |
|---|---|---|
| Column | Sunfire C18, 5µm (250x4.6mm) | au.edu.sy |
| Mobile Phase A | 0.1% v/v orthophosphoric acid in water | au.edu.sy |
| Mobile Phase B | 0.1% v/v orthophosphoric acid in acetonitrile | au.edu.sy |
| Flow Rate | 1.0 ml/min | au.edu.sy |
| Detection | UV at 220 nm | au.edu.sy |
| Column Temperature | 45°C | au.edu.sy |
| Linearity Range | 0.085-3.218 µg/ml | au.edu.sy |
| Recovery | 94.7% - 103.3% | au.edu.sy |
For the sensitive and selective quantification of this compound and other metabolites in biological matrices such as human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net These bioanalytical assays are crucial for pharmacokinetic studies. nih.gov The methodology involves extracting the analytes from plasma, often using solid-phase extraction (SPE) or liquid-liquid extraction, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer. nih.govresearchgate.netresearchgate.net
The active metabolite of Prasugrel, R-138727, contains an unstable thiol group and requires derivatization to ensure its stability during analysis. nih.govnih.gov However, the thiolactone intermediate is more stable and can be quantified directly. The analysis is typically performed using positive electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govnih.gov Validated methods demonstrate excellent linearity over a specific concentration range and have a low limit of quantification (LLOQ), often in the sub-ng/mL level. nih.govnih.gov
Table 2: Validated LC-MS/MS Method Parameters for Prasugrel Metabolite Quantification in Human Plasma This table is interactive and can be sorted by clicking the headers.
| Parameter | Active Metabolite (R-138727) Assay | Inactive Metabolites Assay | Reference |
|---|---|---|---|
| Validated Range | 0.5 to 250 ng/mL | 1 to 500 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | ~1 ng/mL | nih.govnih.gov |
| Inter-batch Accuracy | -7.00% to 5.98% | -10.5% to 12.5% | nih.gov |
| Inter-batch Precision | 0.98% to 3.39% | 2.4% to 6.6% | nih.gov |
| Extraction Method | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction | nih.govresearchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | nih.govresearchgate.net |
Prasugrel and its thiolactone metabolite possess a chiral center, leading to the existence of enantiomers. scielo.org.mx Chiral chromatography is essential for separating these enantiomers to assess the enantiomeric purity of a sample or to study the stereoselective metabolism of the drug. nih.govjapsonline.com Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose, with amylose-based columns like Phenominex-LUX-2-Amylose demonstrating successful resolution of the enantiomers of Prasugrel and its related impurities. japsonline.comresearchgate.net
The separation is achieved by carefully optimizing the mobile phase, which often contains organic modifiers like isopropanol (B130326) or ethanol, and polar modifiers such as trifluoroacetic acid (TFA). japsonline.com Research has shown that significant enantiomeric separations can be achieved with low concentrations of alcohol and high concentrations of TFA in the mobile phase. japsonline.com This technique allows for the individual evaluation of each enantiomer, which is critical as different enantiomers can have different pharmacological activities. nih.govjapsonline.com While Prasugrel itself can racemize, its active metabolite is formed stereoselectively in humans. nih.govscielo.org.mx
Table 3: Chiral Stationary Phases for Enantiomeric Separation of Prasugrel and its Isomers This table is interactive and can be sorted by clicking the headers.
| Chiral Stationary Phase (CSP) | Base Material | Separation Success | Reference |
|---|---|---|---|
| Phenominex-LUX-2-Amylose | Polysaccharide (Amylose) | Well-resolved enantiomers of Prasugrel and impurities | japsonline.com |
| Chiralcel OD-H | Cellulose derivative | Showed a trend of resolution for Prasugrel enantiomers | scielo.org.mx |
| Other CSPs (e.g., Whelk-O1) | Various | Unable to achieve obvious separation for Prasugrel | scielo.org.mx |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide definitive information about the molecular structure of this compound, confirming its atomic connectivity, molecular weight, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of this compound and its related metabolites. washington.eduresearchgate.net Both 1H and 13C NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework. washington.eduacs.org
Advanced two-dimensional (2D) NMR techniques, such as TOCSY, HSQC, and HMBC, are employed to assign all the proton and carbon signals definitively, confirming the connectivity of the atoms within the molecule. washington.edu These methods have been used to fully characterize metabolites and adducts of Prasugrel's thiolactone intermediate. washington.eduacs.org For instance, the 1H NMR spectrum provides characteristic signals for the vinylic and other protons, which helps in confirming the proposed structure and distinguishing between different isomers. washington.eduresearchgate.net The ability to isolate and analyze individual diastereomers by NMR is crucial for confirming their specific stereochemistry. washington.eduresearchgate.net
Mass Spectrometry (MS) is fundamental for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which serves as a molecular fingerprint for structural confirmation. nih.govresearchgate.net The molecular formula of the Prasugrel thiolactone is C18H18FNO2S, corresponding to a molecular weight of approximately 331.4 g/mol . simsonpharma.com
Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. washington.eduacs.org This fragmentation pattern provides valuable structural information. researchgate.net For the Prasugrel thiolactone, key fragmentation pathways have been proposed. Common fragments include the ion corresponding to the fluoro-phenyl group and another representing the tetrahydrothieno[3,2-c]pyridin-2(3H)-one core of the molecule. researchgate.net Analysis of these fragments helps to confirm the identity of the compound in complex samples and to characterize unknown degradation products or metabolites. nih.govresearchgate.netresearchgate.net
Table 4: Key Mass Fragments of Prasugrel Thiolactone Degradation Product This table is interactive and can be sorted by clicking the headers.
| m/z (mass-to-charge ratio) | Proposed Fragment | Reference |
|---|---|---|
| 95 / 96 | Fluoro-phenyl fragment | researchgate.net |
| 155 / 156 | 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one | researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. In the characterization of prasugrel and its metabolites, IR spectroscopy confirms the presence of key structural features. While detailed IR spectra specifically for this compound (also known as R-95913) are not extensively published in isolation, its identity is confirmed through the analysis of degradation studies of its parent compound, prasugrel hydrochloride. jocpr.comresearchgate.net
When prasugrel undergoes hydrolysis, it loses its acetyl group, forming the thiolactone metabolite. researchgate.net This transformation can be monitored by IR spectroscopy. The parent prasugrel hydrochloride shows characteristic intense absorption bands in the region of 1820–1660 cm⁻¹, which are indicative of carbonyl (C=O) groups. jocpr.com Analysis of degradation products confirms the structural changes; for instance, the disappearance of the ester carbonyl band from the parent compound and the presence of the thiolactone carbonyl are key identifiers. researchgate.net The general IR spectrum for prasugrel hydrochloride serves as a reference, with key bands assigned to its various functional groups. jocpr.com The characterization of R-95913 involves comparing its spectrum to that of the parent drug to confirm the chemical transformation. researchgate.net
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Significance in this compound |
|---|---|---|
| Thiolactone Carbonyl (C=O) | ~1770-1740 | Key identifier of the thiolactone ring structure formed after hydrolysis of the parent compound's ester group. |
| Ketone Carbonyl (C=O) | ~1725-1705 | Corresponds to the ketone in the side chain, present in both prasugrel and its thiolactone metabolite. |
| Aromatic C=C Stretching | ~1600-1450 | Indicates the presence of the fluorophenyl and thienopyridine ring systems. |
| C-F Stretching | ~1250-1000 | Confirms the presence of the fluorophenyl group. |
In Vitro Experimental Models for Metabolic and Pharmacodynamic Studies
Liver Microsomal Assays for Biotransformation Studies
Liver microsomal assays are a fundamental in vitro tool for studying the metabolism of xenobiotics. ingentaconnect.comirbm.comsrce.hr For this compound (R-95913), these assays are crucial for investigating its conversion into the pharmacologically active metabolite, R-138727. researchgate.netnih.gov This biotransformation is an oxidative process mediated by the cytochrome P450 (CYP) enzyme system found in liver microsomes. researchgate.netresearchgate.net
In studies using human liver microsomes (HLM), the formation of R-138727 from R-95913 demonstrates hyperbolic kinetics, suggesting a primary role for a single enzyme. nih.gov Correlation analysis in a bank of HLM samples revealed a strong relationship between the rate of R-138727 formation and the activity of CYP3A. nih.gov These incubations typically require the presence of a NADPH-regenerating system as a cofactor and supplementation with reduced glutathione (B108866) (GSH). nih.govresearchgate.net The process involves the formation of a chemically unstable sulfenic acid intermediate which is then converted to the stable, active thiol metabolite. researchgate.netresearchgate.net
Recombinant Enzyme Systems for Specific Pathway Investigation
To pinpoint the specific enzymes responsible for a metabolic conversion, recombinant enzyme systems are employed. These systems utilize specific human CYP isoforms expressed in cell lines, such as human lymphoblasts, allowing for the investigation of individual enzyme contributions. ingentaconnect.comnih.gov
Studies using this approach have identified the rank order of human CYP enzymes capable of metabolizing this compound (R-95913) to its active form, R-138727. nih.gov CYP3A4 was found to be the most efficient enzyme in this conversion, followed by CYP2B6. nih.govdrugbank.com CYP2C19 and CYP2C9 also contribute to the metabolism, but to a lesser extent. nih.govdrugbank.com Scaling of these in vitro results to the whole liver suggests that CYP3A4, either alone or in combination with CYP2B6, is the major contributor to the formation of the active metabolite in humans. nih.gov
Cell-Based Assays for P2Y12 Receptor Activity
The ultimate pharmacological effect of prasugrel is the irreversible inhibition of the P2Y12 receptor on platelets. jacc.orgnih.govnih.gov Cell-based assays are essential for determining the activity of compounds at this receptor. It is important to note that this compound (R-95913) is an inactive intermediate. europa.euecrjournal.com The pharmacologically active molecule is its metabolite, R-138727, which is formed through the CYP-mediated oxidation of the thiolactone. drugbank.comnih.govecrjournal.com
Cell-based assays, often using isolated platelets or cell lines expressing the P2Y12 receptor, are used to measure the inhibition of ADP-induced platelet activation and aggregation. jacc.org These assays demonstrate that R-138727 is a potent and selective antagonist of the P2Y12 receptor. europa.eu When R-138727 binds to the receptor, it prevents the activation of the GPIIb/IIIa receptor complex, which is a final common pathway for platelet aggregation. nih.gov In contrast, when this compound is introduced into these assay systems without the necessary metabolic machinery (i.e., CYP enzymes), it shows no significant P2Y12 receptor antagonism. This highlights its role as a necessary but inactive precursor to the active drug substance.
Future Research Directions and Unexplored Avenues for R Prasugrel Thiolactone
Development of Novel Thiolactone-Based Prodrugs with Enhanced Bioactivation
The bioactivation of thienopyridine prodrugs like prasugrel (B1678051) is a multi-step process. Prasugrel is first hydrolyzed by esterases to its thiolactone intermediate, which is then oxidized by cytochrome P450 (CYP) enzymes to form the active metabolite. nih.govresearchgate.netnih.gov Future research could focus on designing novel thiolactone-based prodrugs that bypass certain metabolic steps or are activated by a broader range of enzymes, potentially leading to faster onset of action and reduced inter-individual variability. mdpi.com
One promising approach involves the synthesis of amino acid prodrugs of the thiolactone moiety. mdpi.com Such prodrugs could be designed to be hydrolyzed by various enzymes in the body, potentially improving oral delivery and providing sustained release of the active compound. mdpi.com Research in this area would involve synthesizing a library of these novel prodrugs and evaluating their antiplatelet activity and bioactivation pathways. mdpi.com
Furthermore, the inherent reactivity of the thiolactone ring presents opportunities for creating prodrugs that are activated by specific physiological conditions, such as changes in pH or the presence of certain enzymes at the site of thrombosis. This targeted activation could enhance the therapeutic index by concentrating the active metabolite where it is most needed, thereby minimizing systemic exposure and potential side effects.
Advanced Structural Biology Studies of P2Y12 Receptor-Ligand Interactions
A detailed understanding of the interaction between the active metabolite of prasugrel and the P2Y12 receptor is crucial for designing next-generation inhibitors. The crystal structure of the human P2Y12 receptor in complex with antagonists has provided significant insights into the binding pocket. nih.govrcsb.org However, the dynamic nature of this interaction, especially with covalently binding ligands derived from thiolactone intermediates, remains an area of active investigation.
Future research should employ advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), to capture high-resolution snapshots of the P2Y12 receptor in complex with the active metabolite of prasugrel at different stages of binding and activation. These studies could reveal conformational changes in the receptor upon ligand binding and provide a more complete picture of the allosteric modulation that governs receptor activity. researchgate.netnih.gov
Moreover, investigating the role of the membrane environment on ligand binding and receptor dynamics is critical. mdpi.com All-atom molecular dynamics simulations can be used to study the P2Y12 receptor embedded in different lipid bilayers, providing insights into how the lipid composition of platelet membranes influences the binding affinity and efficacy of P2Y12 inhibitors. mdpi.com
Application of Computational Chemistry and Molecular Modeling for SAR Prediction
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. semanticscholar.org For (R)-Prasugrel thiolactone and its derivatives, these methods can be used to predict their structure-activity relationships (SAR) and guide the synthesis of more potent and selective P2Y12 inhibitors. nih.gov
Molecular docking studies can be performed to predict the binding modes of novel thiolactone-based compounds within the P2Y12 receptor's binding site. researchgate.netnih.gov By combining docking with molecular dynamics (MD) simulations, researchers can gain a more dynamic understanding of the ligand-receptor interactions, taking into account the flexibility of both the ligand and the receptor. semanticscholar.org This integrated approach can help rationalize the SAR of different chemical series and identify key structural features required for optimal activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of thiolactone derivatives with their biological activity. These models can then be used to virtually screen large compound libraries and prioritize candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.
Investigation of Stereospecific Interactions with Other Drug Targets
The active metabolite of prasugrel possesses multiple chiral centers, leading to the formation of several stereoisomers. researchgate.net It is known that the (R)-configuration at the thiol-bearing carbon is crucial for its antiplatelet activity. mdpi.com However, the potential interactions of the different stereoisomers of prasugrel's metabolites, including the this compound, with other drug targets remain largely unexplored.
Future research should focus on investigating the stereospecific "off-target" effects of these metabolites. This could involve screening them against a panel of other receptors, enzymes, and ion channels to identify any potential for drug-drug interactions or unexpected therapeutic activities. Understanding these interactions is critical for a comprehensive safety and efficacy profile of prasugrel and for the design of future thienopyridine derivatives with improved selectivity. For instance, studies have suggested that prasugrel metabolites might have effects on neutrophils, indicating possible off-target interactions. mdpi.com
Exploration of this compound in Non-Platelet Biological Systems
The P2Y12 receptor is not only expressed on platelets but has also been identified in other cell types, including immune cells and vascular smooth muscle cells. researchgate.net This raises the intriguing possibility that P2Y12 inhibitors, and by extension their metabolites like this compound, may have biological effects beyond their antiplatelet activity.
Future investigations should explore the role of this compound and its active metabolite in non-platelet biological systems. This could involve studying their effects on inflammation, immune responses, and vascular biology. researchgate.net For example, research could examine the impact of these compounds on cytokine release, platelet-leukocyte interactions, and neutrophil extracellular trap formation, all of which are key processes in inflammation and thrombosis. researchgate.net Uncovering such non-platelet effects could open up new therapeutic applications for this class of compounds in inflammatory diseases, atherosclerosis, and even cancer. researchgate.net
Green Chemistry Approaches to this compound Synthesis
The pharmaceutical industry is increasingly embracing the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. jocpr.comresearchgate.net The synthesis of complex molecules like this compound can often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. mdpi.com
Q & A
Q. How should adverse event data for this compound be ethically reported in observational studies?
- Methodological Answer : Exclude reports with missing age/sex data or concomitant drug use to reduce bias. Follow FAERS/JADER guidelines for adverse event coding and disclose exclusion rates transparently (e.g., 6–26% in prior studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
